molecular formula C30H29N3O4 B304189 4-[4-(benzyloxy)-3-methoxyphenyl]-2-methyl-5-oxo-N-(2-pyridinyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide

4-[4-(benzyloxy)-3-methoxyphenyl]-2-methyl-5-oxo-N-(2-pyridinyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide

Numéro de catalogue B304189
Poids moléculaire: 495.6 g/mol
Clé InChI: DUHYQHRSBOQYJS-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-[4-(benzyloxy)-3-methoxyphenyl]-2-methyl-5-oxo-N-(2-pyridinyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide, also known as BMH-21, is a novel quinolinecarboxamide compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BMH-21 is a small molecule inhibitor of the DNA repair enzyme, PARP-1, which is involved in the repair of single-strand DNA breaks.

Applications De Recherche Scientifique

4-[4-(benzyloxy)-3-methoxyphenyl]-2-methyl-5-oxo-N-(2-pyridinyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide has been extensively studied for its potential therapeutic applications in cancer treatment. PARP-1 is overexpressed in many types of cancer, and its inhibition has been shown to sensitize cancer cells to chemotherapy and radiation therapy. 4-[4-(benzyloxy)-3-methoxyphenyl]-2-methyl-5-oxo-N-(2-pyridinyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide has been found to be highly effective in inhibiting PARP-1 activity both in vitro and in vivo, making it a promising candidate for cancer therapy.

Mécanisme D'action

4-[4-(benzyloxy)-3-methoxyphenyl]-2-methyl-5-oxo-N-(2-pyridinyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide works by binding to the catalytic domain of PARP-1, preventing it from repairing single-strand DNA breaks. This leads to the accumulation of DNA damage and eventually cell death. 4-[4-(benzyloxy)-3-methoxyphenyl]-2-methyl-5-oxo-N-(2-pyridinyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide has been found to be highly selective for PARP-1, with minimal inhibition of other PARP family members.
Biochemical and Physiological Effects
4-[4-(benzyloxy)-3-methoxyphenyl]-2-methyl-5-oxo-N-(2-pyridinyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide has been shown to induce apoptosis in cancer cells both in vitro and in vivo. It has also been found to sensitize cancer cells to chemotherapy and radiation therapy, leading to enhanced tumor cell death. In addition, 4-[4-(benzyloxy)-3-methoxyphenyl]-2-methyl-5-oxo-N-(2-pyridinyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide has been found to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.

Avantages Et Limitations Des Expériences En Laboratoire

4-[4-(benzyloxy)-3-methoxyphenyl]-2-methyl-5-oxo-N-(2-pyridinyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It is also highly selective for PARP-1, which reduces the risk of off-target effects. However, 4-[4-(benzyloxy)-3-methoxyphenyl]-2-methyl-5-oxo-N-(2-pyridinyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide has some limitations as well. It has low solubility in aqueous solutions, which can make it difficult to use in some assays. In addition, its mechanism of action is not fully understood, which makes it challenging to interpret some experimental results.

Orientations Futures

For 4-[4-(benzyloxy)-3-methoxyphenyl]-2-methyl-5-oxo-N-(2-pyridinyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide research include the development of analogs with improved pharmacokinetic properties and investigation of its potential use in combination with other cancer therapies.

Méthodes De Synthèse

The synthesis of 4-[4-(benzyloxy)-3-methoxyphenyl]-2-methyl-5-oxo-N-(2-pyridinyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide involves a multi-step process that starts with the condensation of 3-methoxy-4-hydroxybenzaldehyde with 2-methylpyridine-4-carboxaldehyde. This is followed by the reaction of the resulting Schiff base with 4-benzyloxy-3-nitrophenyl isocyanate, which leads to the formation of the corresponding urea. The final step involves the reduction of the nitro group to the amino group using palladium on carbon as a catalyst. The final product is obtained as a pale yellow solid with a purity of over 95%.

Propriétés

Nom du produit

4-[4-(benzyloxy)-3-methoxyphenyl]-2-methyl-5-oxo-N-(2-pyridinyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide

Formule moléculaire

C30H29N3O4

Poids moléculaire

495.6 g/mol

Nom IUPAC

4-(3-methoxy-4-phenylmethoxyphenyl)-2-methyl-5-oxo-N-pyridin-2-yl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxamide

InChI

InChI=1S/C30H29N3O4/c1-19-27(30(35)33-26-13-6-7-16-31-26)28(29-22(32-19)11-8-12-23(29)34)21-14-15-24(25(17-21)36-2)37-18-20-9-4-3-5-10-20/h3-7,9-10,13-17,28,32H,8,11-12,18H2,1-2H3,(H,31,33,35)

Clé InChI

DUHYQHRSBOQYJS-UHFFFAOYSA-N

SMILES

CC1=C(C(C2=C(N1)CCCC2=O)C3=CC(=C(C=C3)OCC4=CC=CC=C4)OC)C(=O)NC5=CC=CC=N5

SMILES canonique

CC1=C(C(C2=C(N1)CCCC2=O)C3=CC(=C(C=C3)OCC4=CC=CC=C4)OC)C(=O)NC5=CC=CC=N5

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.